

An In-depth Technical Guide to 3-(2-Methoxy-benzyl)-piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Methoxy-benzyl)-piperidine

Cat. No.: B1366186

[Get Quote](#)

CAS Number: 420137-10-6 Molecular Formula: C₁₃H₁₉NO Molecular Weight: 205.30 g/mol

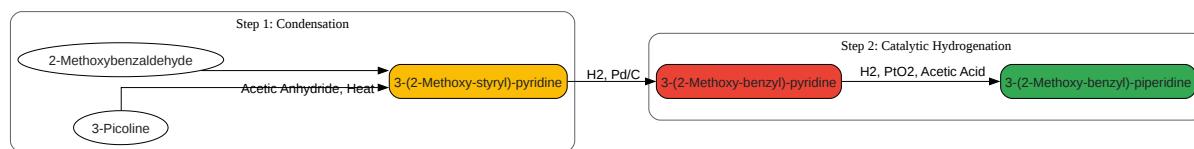
Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of **3-(2-Methoxy-benzyl)-piperidine**. The piperidine scaffold is a cornerstone in modern pharmacology, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).^{[1][2]} This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind the scientific protocols and the structure-activity relationships that make this compound a compelling subject for further investigation. The information presented herein is synthesized from established chemical principles and extrapolated data, providing a robust framework for laboratory work and strategic research planning.

Section 1: The Piperidine Core - A Privileged Scaffold in CNS Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a multitude of clinically successful pharmaceuticals.^[3] Its significance stems from a combination of favorable physicochemical properties. The piperidine ring can exist in a stable chair conformation, allowing for precise spatial orientation of substituents, which is critical for

selective receptor binding. Furthermore, the basic nitrogen atom (pK_a of piperidine is ~ 11.2) is often protonated at physiological pH, enabling ionic interactions with biological targets and influencing properties like aqueous solubility and membrane permeability.^[4] The ability of many piperidine-containing compounds to cross the blood-brain barrier makes them particularly valuable for developing treatments for neurological and psychiatric disorders.^[4]


The subject of this guide, **3-(2-Methoxy-benzyl)-piperidine**, combines this privileged piperidine core with a methoxy-substituted benzyl group at the 3-position. This substitution pattern is of particular interest as it introduces a combination of lipophilic and potentially hydrogen-bond-accepting features, offering a nuanced profile for interacting with biological targets.

Section 2: Synthesis of 3-(2-Methoxy-benzyl)-piperidine

While a specific, peer-reviewed synthesis for **3-(2-Methoxy-benzyl)-piperidine** is not readily available in the literature, a chemically sound and efficient route can be designed based on well-established methodologies for the synthesis of substituted piperidines. The most direct and industrially scalable approach involves the catalytic hydrogenation of the corresponding pyridine precursor, 3-(2-Methoxy-benzyl)-pyridine.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from commercially available 3-picoline and 2-methoxybenzaldehyde.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-(2-Methoxy-benzyl)-piperidine**.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2-Methoxy-benzyl)-pyridine

This step involves a condensation reaction followed by reduction. A more direct approach involves the catalytic hydrogenation of 3-(2-methoxy-styryl)-pyridine which can be formed from the condensation of 3-picoline and 2-methoxybenzaldehyde. A simpler, though potentially lower-yielding, alternative is a direct benzylation, however, the following hydrogenation protocol is more robust. For the purpose of this guide, we will assume the precursor 3-(2-Methoxy-benzyl)-pyridine is available or synthesized via standard methods. The critical step is the reduction of the pyridine ring.

Step 2: Catalytic Hydrogenation of 3-(2-Methoxy-benzyl)-pyridine to **3-(2-Methoxy-benzyl)-piperidine**

The catalytic hydrogenation of substituted pyridines is a well-established method for the synthesis of piperidine derivatives.^{[5][6]} Platinum(IV) oxide (PtO_2), also known as Adams' catalyst, in an acidic medium like glacial acetic acid is a highly effective system for this transformation. The acid protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.^[5]

Materials and Equipment:

- 3-(2-Methoxy-benzyl)-pyridine
- Platinum(IV) oxide (PtO_2 , Adams' catalyst)
- Glacial Acetic Acid
- Ethyl Acetate
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)

- High-pressure hydrogenation reactor (e.g., Parr apparatus)
- Standard laboratory glassware
- Rotary evaporator
- Magnetic stirrer

Procedure:

- **Reactor Setup:** In a suitable high-pressure reactor vessel, dissolve 3-(2-Methoxy-benzyl)-pyridine (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).
- **Catalyst Addition:** To the solution, carefully add PtO₂ (5 mol%). Caution: The catalyst may be pyrophoric in the presence of flammable solvents and hydrogen. Handle in an inert atmosphere if possible.
- **Hydrogenation:**
 - Securely seal the reactor and connect it to the hydrogenation apparatus.
 - Purge the reactor head several times with an inert gas (e.g., nitrogen or argon) to remove air.
 - Pressurize the reactor with hydrogen gas to 50-70 bar.[\[6\]](#)
 - Commence vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-10 hours.[\[6\]](#)
- **Work-up:**
 - Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.
 - Purge the reactor with an inert gas.
 - Open the reactor and dilute the reaction mixture with ethyl acetate.

- Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.
- Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated solution of NaHCO₃ until effervescence ceases.
- Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **3-(2-Methoxy-benzyl)-piperidine** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the final product as a colorless oil or a solid.[6]

Section 3: Physicochemical and Analytical Characterization

While a comprehensive, experimentally-derived dataset for **3-(2-Methoxy-benzyl)-piperidine** is not published, its properties can be predicted based on its structure and data from commercial suppliers.[7][8]

Physicochemical Properties

Property	Predicted/Reported Value	Source
CAS Number	420137-10-6	[7]
Molecular Formula	C ₁₃ H ₁₉ NO	[8]
Molecular Weight	205.30 g/mol	[8]
Appearance	Solid	[8]
Boiling Point	304.5 °C at 760 mmHg	[7]
Density	1.002 g/cm ³	[7]
Flash Point	125.5 °C	[7]
Refractive Index	1.519	[7]

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and typical values for similar functional groups. They are intended for guidance and should be confirmed by experimental analysis.

3.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, methoxy, benzyl, and piperidine protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Justification
~7.20-6.80	m	4H	Ar-H	Aromatic protons of the 1,2-disubstituted benzene ring.
~3.85	s	3H	-OCH ₃	Singlet for the methoxy group protons.
~3.10-2.50	m	3H	Piperidine-H (α to N), Benzyl-CH ₂	Overlapping multiplets for the protons on the carbons adjacent to the nitrogen and the benzylic protons.
~2.00-1.20	m	7H	Piperidine-H, NH	Complex multiplets for the remaining piperidine ring protons and the N-H proton. The N-H signal may be broad.

3.2.2. ^{13}C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment	Justification
~157.0	Ar-C (C-OCH ₃)	Quaternary aromatic carbon attached to the electron-donating methoxy group.
~130.0-110.0	Ar-C	Aromatic carbons of the benzene ring.
~55.0	-OCH ₃	Methoxy carbon.
~50.0-45.0	Piperidine-C (α to N)	Carbons of the piperidine ring adjacent to the nitrogen.
~40.0-30.0	Benzyl-CH ₂ , Piperidine-C	Benzylic carbon and other piperidine ring carbons.

3.2.3. Infrared (IR) Spectroscopy (Predicted Key Absorptions)

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Justification
3350-3300	Medium, Sharp	N-H stretch	Characteristic of a secondary amine. [6]
3100-3000	Medium	Aromatic C-H stretch	C-H stretching vibrations of the benzene ring. [9]
2950-2800	Strong	Aliphatic C-H stretch	C-H stretching vibrations of the piperidine and benzyl methylene groups. [9]
1600, 1490	Medium-Strong	C=C stretch	Aromatic ring skeletal vibrations. [9]
1240	Strong	C-O stretch (Aryl ether)	Asymmetric C-O-C stretching of the methoxy group.
750	Strong	C-H out-of-plane bend	Characteristic of ortho-disubstituted benzene. [9]

3.2.4. Mass Spectrometry (MS) (Predicted Fragmentation)

Under electron ionization (EI), the fragmentation of **3-(2-Methoxy-benzyl)-piperidine** is expected to be initiated by ionization at the nitrogen atom, followed by α -cleavage.

- Molecular Ion (M⁺): m/z = 205
- Base Peak: A prominent peak at m/z 91 corresponding to the tropylion ion ([C₇H₇]⁺), formed by cleavage of the bond between the piperidine ring and the benzyl group.
- Other Key Fragments:
 - Loss of the methoxybenzyl group to give a fragment corresponding to the piperidinyl cation.

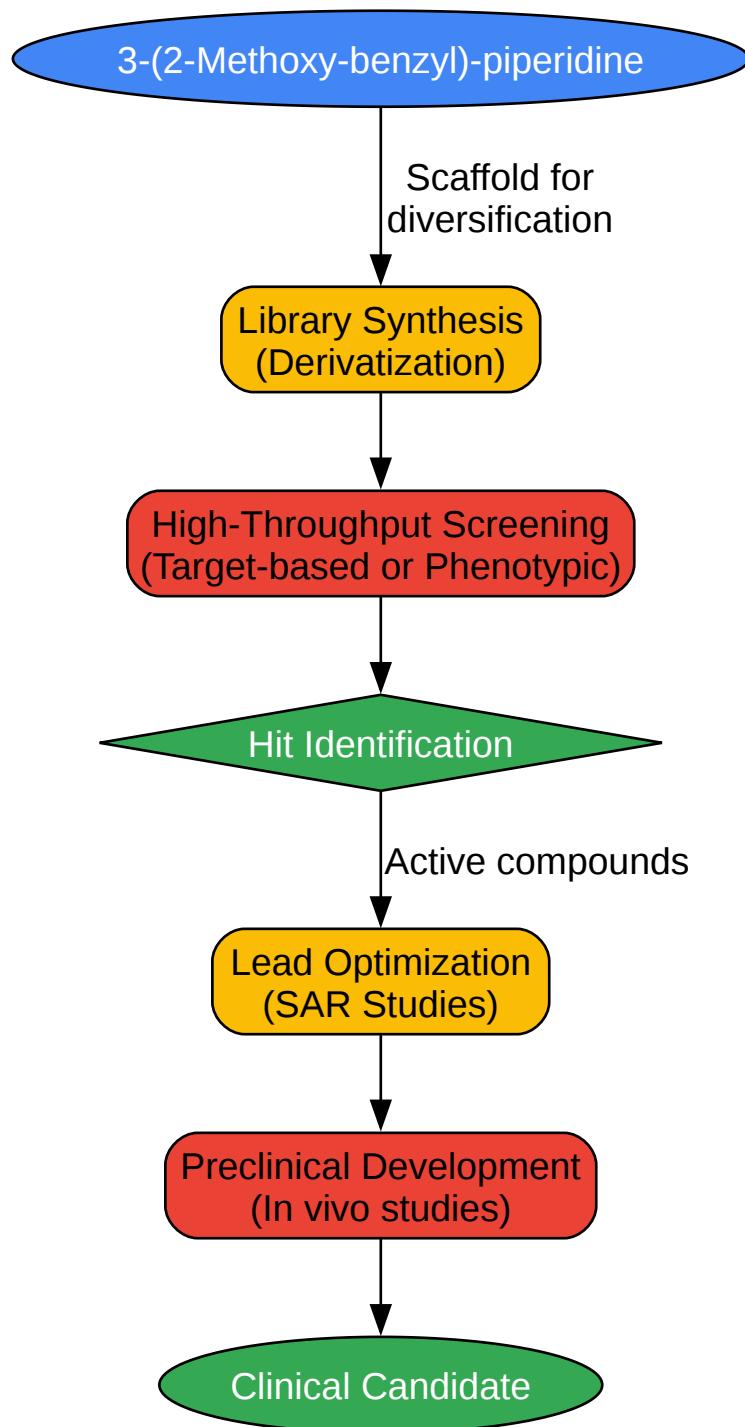
- Fragmentation of the piperidine ring itself.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

3-(2-Methoxy-benzyl)-piperidine serves as a valuable building block and a lead compound for the development of novel therapeutics, particularly for CNS disorders.[\[7\]](#)

Rationale for CNS Activity

The structural features of **3-(2-Methoxy-benzyl)-piperidine** suggest potential interactions with various CNS targets:


- Piperidine Moiety: As previously discussed, this is a common scaffold in CNS-active drugs, imparting favorable pharmacokinetic properties.[\[2\]\[4\]](#)
- Benzyl Group: The benzyl substituent can engage in hydrophobic and π -stacking interactions within receptor binding pockets.
- Methoxy Group: The ortho-methoxy group can act as a hydrogen bond acceptor and influence the conformation of the benzyl group, potentially leading to enhanced selectivity for specific receptor subtypes. The position of the methoxy group can significantly impact binding affinity and selectivity.[\[10\]](#)

Potential Therapeutic Targets

Based on the structure-activity relationships of similar compounds, **3-(2-Methoxy-benzyl)-piperidine** and its derivatives could be investigated for activity at the following targets:

- Serotonin and Dopamine Transporters (SERT and DAT): Substituted N-benzyl piperidines are known to interact with monoamine transporters, suggesting potential applications as antidepressants or treatments for substance abuse disorders.[\[10\]](#)
- Sigma Receptors: The piperidine scaffold is a common feature in sigma receptor ligands, which are implicated in a variety of neurological conditions including pain, depression, and neurodegenerative diseases.

- Acetylcholinesterase (AChE): Some benzylpiperidine derivatives have shown activity as AChE inhibitors, a key target in the treatment of Alzheimer's disease.[11]

[Click to download full resolution via product page](#)

Caption: A typical drug discovery workflow starting with **3-(2-Methoxy-benzyl)-piperidine**.

Section 5: Safety and Handling

3-(2-Methoxy-benzyl)-piperidine is classified as an irritant.^[7] Standard laboratory safety precautions should be observed when handling this compound.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust or vapors. Avoid contact with eyes and skin. Use in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Section 6: Conclusion

3-(2-Methoxy-benzyl)-piperidine represents a molecule of significant interest at the intersection of synthetic organic chemistry and medicinal chemistry. Its synthesis is achievable through established and scalable methods, and its structural features make it a promising scaffold for the development of novel CNS-active agents. This guide has provided a comprehensive overview of its synthesis, predicted analytical characteristics, and potential applications, offering a solid foundation for researchers to embark on further investigation of this intriguing compound. The elucidation of its precise pharmacological profile through systematic screening and structure-activity relationship studies is a logical and compelling next step in unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [Predict & Verify](http://mestrelabcn.com) [mestrelabcn.com]

- 3. library.columbia.edu [library.columbia.edu]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. Simulate and predict NMR spectra [nmrdb.org]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione | Benchchem [benchchem.com]
- 8. ChemNMR - Putting ChemNMR to the Test [upstream.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. PROSPRE [prospre.ca]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(2-Methoxy-benzyl)-piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366186#3-2-methoxy-benzyl-piperidine-cas-number-420137-10-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com